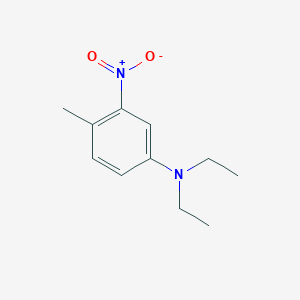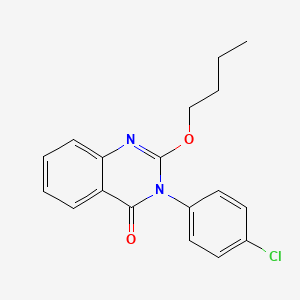![molecular formula C25H29NO4 B14224338 Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- CAS No. 516462-74-1](/img/structure/B14224338.png)
Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- is a complex organic compound with the molecular formula C31H33NO4 It is known for its unique structure, which includes multiple aromatic rings and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- typically involves multiple steps. One common method includes the reaction of bis(4-methoxyphenyl)phenylmethanol with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction mechanisms, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)ethanol: A simpler compound with a similar aromatic structure but lacking the amino group and additional aromatic rings.
2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethanol: Shares a similar core structure but differs in functional groups and overall complexity.
Uniqueness
Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]- is unique due to its combination of multiple aromatic rings and an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
516462-74-1 |
|---|---|
Formule moléculaire |
C25H29NO4 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethylamino]ethanol |
InChI |
InChI=1S/C25H29NO4/c1-28-23-12-8-21(9-13-23)25(20-6-4-3-5-7-20,30-19-17-26-16-18-27)22-10-14-24(29-2)15-11-22/h3-15,26-27H,16-19H2,1-2H3 |
Clé InChI |
GFLYIMMZGXLBFR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



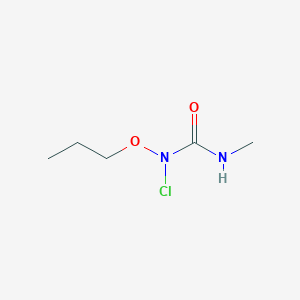

![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
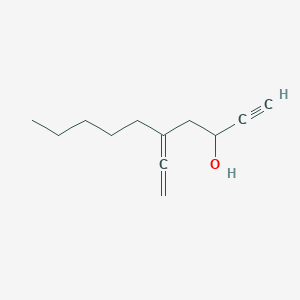
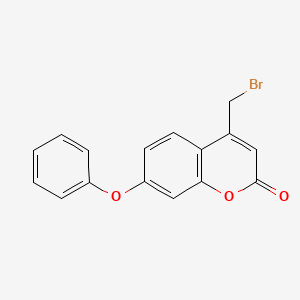
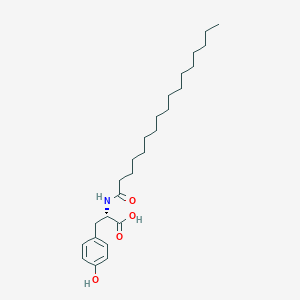
![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14224314.png)
